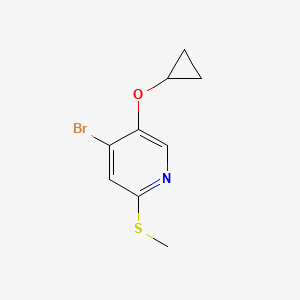
4-Bromo-5-cyclopropoxy-2-(methylthio)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BROMO-5-CYCLOPROPOXY-2-(METHYLSULFANYL)PYRIDINE is an organic compound with the molecular formula C9H10BrNOS It is a derivative of pyridine, characterized by the presence of a bromine atom at the 4-position, a cyclopropoxy group at the 5-position, and a methylsulfanyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-5-CYCLOPROPOXY-2-(METHYLSULFANYL)PYRIDINE typically involves multi-step organic reactions. One common method includes the bromination of a suitable pyridine precursor, followed by the introduction of the cyclopropoxy and methylsulfanyl groups through nucleophilic substitution reactions. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensures high yield and purity of the final product. Industrial methods also emphasize the importance of safety and environmental considerations, employing green chemistry principles wherever possible.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-5-CYCLOPROPOXY-2-(METHYLSULFANYL)PYRIDINE undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium or copper catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-brominated pyridine derivatives.
Substitution: Amino or thiol-substituted pyridine derivatives.
Scientific Research Applications
4-BROMO-5-CYCLOPROPOXY-2-(METHYLSULFANYL)PYRIDINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-BROMO-5-CYCLOPROPOXY-2-(METHYLSULFANYL)PYRIDINE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine, cyclopropoxy, and methylsulfanyl groups can influence its binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(methylsulfonyl)pyridine: Similar structure but lacks the cyclopropoxy group.
2-Bromo-5-cyclopropoxy-4-(methylthio)pyridine: Similar structure but with a different substitution pattern.
Uniqueness
4-BROMO-5-CYCLOPROPOXY-2-(METHYLSULFANYL)PYRIDINE is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the cyclopropoxy group, in particular, adds to its structural complexity and potential for diverse applications.
Properties
Molecular Formula |
C9H10BrNOS |
|---|---|
Molecular Weight |
260.15 g/mol |
IUPAC Name |
4-bromo-5-cyclopropyloxy-2-methylsulfanylpyridine |
InChI |
InChI=1S/C9H10BrNOS/c1-13-9-4-7(10)8(5-11-9)12-6-2-3-6/h4-6H,2-3H2,1H3 |
InChI Key |
DMHDBZQVRDFNNN-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C(C(=C1)Br)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















